molecular formula C9H16Cl2N2 B2594559 N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride CAS No. 2739-08-4

N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride

Cat. No.: B2594559
CAS No.: 2739-08-4
M. Wt: 223.14
InChI Key: MILCTSPPJQBXOS-UHFFFAOYSA-N
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Description

N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride is an organic compound with the molecular formula C9H16Cl2N2. It is a derivative of 1,4-benzenediamine, where three of the hydrogen atoms are replaced by methyl groups. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Safety and Hazards

This compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride typically involves the methylation of 1,4-benzenediamine. One common method is the reaction of 1,4-benzenediamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethyl-1,4-benzenediamine: Similar structure but with four methyl groups.

    N,N-Dimethyl-1,4-benzenediamine: Contains two methyl groups.

    1,4-Benzenediamine: The parent compound without any methyl groups.

Uniqueness

N1,N4,N4-Trimethyl-1,4-benzenediamine dihydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over reactivity and solubility is required.

Properties

IUPAC Name

1-N,4-N,4-N-trimethylbenzene-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-10-8-4-6-9(7-5-8)11(2)3;;/h4-7,10H,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILCTSPPJQBXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)N(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2739-08-4
Record name 1-N,1-N,4-N-trimethylbenzene-1,4-diamine dihydrochloride
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